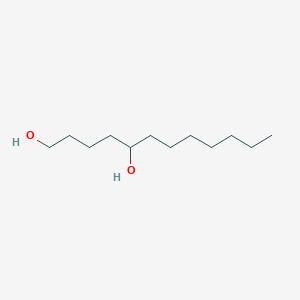

1,5-Dodecanediol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20999-41-1 |

|---|---|

分子式 |

C12H26O2 |

分子量 |

202.33 g/mol |

IUPAC 名称 |

dodecane-1,5-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3 |

InChI 键 |

CRGUYVKXAVIZEB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC(CCCCO)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Dodecanediol Isomers

A comprehensive review of the available data on 1,2-Dodecanediol and 1,12-Dodecanediol, presented as a comparative guide in the absence of published data for 1,5-Dodecanediol.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature and database searches did not yield specific physicochemical data for this compound. This suggests that this particular isomer is not widely synthesized or characterized. The following guide provides a detailed overview of the physicochemical properties of two common isomers, 1,2-Dodecanediol and 1,12-Dodecanediol, to serve as a valuable reference for understanding the characteristics of C12 diols.

Introduction

Dodecanediols are organic compounds with a twelve-carbon backbone and two hydroxyl (-OH) groups. The position of these hydroxyl groups along the carbon chain defines the isomer and significantly influences the molecule's physical and chemical properties. These diols are of interest in various industrial and research applications, including as surfactants, in polymer synthesis, and as formulation excipients. This guide focuses on the available data for 1,2-Dodecanediol and 1,12-Dodecanediol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1,2-Dodecanediol and 1,12-Dodecanediol.

Table 1: General and Physical Properties

| Property | 1,2-Dodecanediol | 1,12-Dodecanediol |

| CAS Number | 1119-87-5[1][2][3] | 5675-51-4[4][5][6] |

| Molecular Formula | C₁₂H₂₆O₂[1][2] | C₁₂H₂₆O₂[4][6][7] |

| Molecular Weight | 202.33 g/mol [1] | 202.33 g/mol [4][5][6] |

| Appearance | - | White crystalline solid/powder[4][6] |

| Melting Point | 56-60 °C[1] | 79-84 °C[4][7] |

| Boiling Point | - | 188-190 °C at 12 mmHg[4] |

| Density | - | 1.032 g/cm³[4] |

| Flash Point | - | 176 °C (closed cup)[5] |

| Autoignition Temp. | - | 300 °C[8] |

Table 2: Solubility and Partition Coefficient

| Property | 1,2-Dodecanediol | 1,12-Dodecanediol |

| Water Solubility | - | Insoluble[9] |

| Solubility in other solvents | - | Soluble in alcohol and warm ether; Insoluble in petroleum ether[9] |

| logP (Octanol/Water Partition Coefficient) | - | 3.1 (at 20°C)[9] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of diols are outlined below. These are general methods that can be applied to the characterization of long-chain diols like dodecanediols.

Determination of Melting Point

The melting point of a solid diol can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry diol sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point (at reduced pressure)

For high-boiling point compounds like dodecanediols, distillation under reduced pressure is necessary to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

Procedure:

-

Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Sample and Boiling Chips: The diol sample and a few boiling chips are placed in the round-bottom flask.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently with continuous stirring.

-

Distillation: The temperature is gradually increased until the liquid begins to boil and the condensate is observed on the thermometer bulb.

-

Boiling Point Reading: The temperature at which the liquid is distilling at a steady rate is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of a diol in various solvents can be determined by the equilibrium saturation method.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Sample Preparation: An excess amount of the diol is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand for any undissolved solid to settle. If necessary, centrifugation can be used to achieve clear separation.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved diol is then determined using a suitable and calibrated analytical method.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the determination of the melting point of a solid diol.

Caption: Workflow for Melting Point Determination.

Note on Signaling Pathways: The request for signaling pathway diagrams is not applicable to a document focused on the fundamental physicochemical properties of a small molecule like dodecanediol. Such diagrams are relevant for illustrating the biological or pharmacological mechanisms of action of a substance, for which there is no available information for dodecanediols.

References

- 1. 1,2-Dodecanediol 90 1119-87-5 [sigmaaldrich.com]

- 2. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,12-Dodecanediol 99 5675-51-4 [sigmaaldrich.com]

- 6. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,12-Dodecanediol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 1,12-Dodecanediol for synthesis 5675-51-4 [sigmaaldrich.com]

- 9. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

1,5-Dodecanediol synthesis pathways

An In-depth Technical Guide to the Synthesis of 1,5-Dodecanediol

Introduction

This compound is a long-chain aliphatic diol with potential applications in the synthesis of polymers, surfactants, lubricants, and as a precursor in the development of pharmaceutical agents. Its structure, featuring hydroxyl groups at the 1 and 5 positions of a twelve-carbon backbone, imparts unique solubility and reactivity characteristics. However, a review of the scientific literature indicates that dedicated, high-yield synthesis pathways for this compound are not as extensively documented as for its isomers, such as 1,12-dodecanediol or 1,2-dodecanediol. This guide, therefore, presents a series of plausible and theoretically sound synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are derived from established principles of organic synthesis.

Proposed Synthesis Pathways

Due to the limited availability of direct experimental data for the synthesis of this compound, this guide outlines several potential synthetic routes. The following sections provide conceptual experimental protocols and illustrative diagrams for these proposed pathways. The quantitative data presented in the summary table are hypothetical and intended for comparative purposes.

Pathway 1: Reduction of 5-Hydroxydodecanoic Acid Derivatives

This pathway is one of the most theoretically straightforward approaches to this compound. It commences with 5-hydroxydodecanoic acid, which can be esterified and subsequently reduced to the corresponding diol.

Experimental Protocol:

-

Esterification of 5-Hydroxydodecanoic Acid:

-

To a solution of 5-hydroxydodecanoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the methyl 5-hydroxydodecanoate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Reduction of Methyl 5-Hydroxydodecanoate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 5-hydroxydodecanoate (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Figure 1. Reduction of 5-Hydroxydodecanoic Acid Derivative.

Pathway 2: Grignard Reaction with a Protected Hydroxy Epoxide

This approach involves the synthesis of a Grignard reagent and its subsequent reaction with a suitable epoxide to construct the carbon skeleton and introduce the hydroxyl groups in the desired positions.

Experimental Protocol:

-

Preparation of Heptylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromoheptane (1 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.

-

Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Synthesis of a Protected Hydroxy Epoxide (e.g., (S)-1,2-epoxy-5-(tert-butyldimethylsilyloxy)pentane):

-

This would require a multi-step synthesis starting from a suitable precursor like 1,5-pentanediol, involving protection of one hydroxyl group, conversion of the other to a leaving group, and subsequent epoxidation.

-

-

Reaction of Grignard Reagent with the Epoxide:

-

Cool the prepared Grignard reagent to 0 °C.

-

Add a solution of the protected hydroxy epoxide (1 equivalent) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection:

-

Dissolve the crude product in THF and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

-

Stir at room temperature until TLC indicates the completion of the reaction.

-

Quench the reaction and extract the product.

-

Purify by column chromatography to obtain this compound.

-

Figure 2. Grignard-based Synthesis Pathway.

Pathway 3: Hydroboration-Oxidation of Dodeca-1,5-diene

This pathway relies on the anti-Markovnikov addition of borane to a diene, followed by oxidation to yield the diol. The primary challenge of this route is the synthesis or commercial availability of the starting diene.

Experimental Protocol:

-

Hydroboration of Dodeca-1,5-diene:

-

In a flame-dried flask under an inert atmosphere, dissolve dodeca-1,5-diene (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.2 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Oxidation and Workup:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add a 3M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography.

-

Figure 3. Hydroboration-Oxidation of a Diene.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed synthesis pathways. These values are estimates and would require experimental validation.

| Pathway | Key Reagents | Theoretical Yield (%) | Estimated Purity (%) | Key Advantages | Key Challenges |

| 1. Reduction of 5-Hydroxydodecanoic Acid Derivative | LiAlH₄, 5-Hydroxydodecanoic Acid | 70-85 | >95 | Potentially high yield and purity; well-understood reaction. | Availability of the starting material. |

| 2. Grignard Reaction | Heptylmagnesium Bromide, Protected Epoxide | 50-65 (multi-step) | >95 | Modular approach allowing for variation. | Multi-step synthesis of the protected epoxide; Grignard reaction sensitivity. |

| 3. Hydroboration-Oxidation | Dodeca-1,5-diene, BH₃·THF, H₂O₂ | 60-75 | >90 | High regioselectivity for anti-Markovnikov diol. | Synthesis and availability of the starting diene. |

Conclusion

While the direct synthesis of this compound is not prominently featured in the chemical literature, several viable synthetic strategies can be proposed based on fundamental organic reactions. The reduction of a 5-hydroxydodecanoic acid derivative appears to be the most promising route, contingent on the availability of the starting material. Grignard-based methods and hydroboration-oxidation offer alternative, albeit potentially more complex, approaches. The development of a truly efficient and scalable synthesis of this compound will likely require further research and optimization of these or novel synthetic pathways. The information provided in this guide serves as a foundational resource for researchers and professionals aiming to synthesize and explore the applications of this long-chain diol.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,5-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 1,5-Dodecanediol, a long-chain diol with potential applications in pharmaceutical formulations and other advanced materials. Due to the limited availability of specific experimental data for this compound, this guide combines available information on analogous long-chain diols with established principles of chemical solubility to offer a robust resource for formulation development and research.

Introduction to this compound

This compound is a C12 aliphatic diol with hydroxyl groups at the 1 and 5 positions. This structure imparts both hydrophilic (from the hydroxyl groups) and lipophilic (from the long alkyl chain) characteristics, making its solubility behavior complex and highly dependent on the solvent system. Understanding its solubility and compatibility is crucial for its application as a potential excipient, solubilizing agent, or component in drug delivery systems.

Physicochemical Properties

While specific experimental data for this compound is scarce, key physicochemical properties can be estimated based on its structure and comparison with isomers like 1,12-dodecanediol.

| Property | Estimated Value / Description | Source/Basis |

| Molecular Formula | C₁₂H₂₆O₂ | |

| Molecular Weight | 202.34 g/mol | |

| Appearance | Likely a white to off-white waxy solid at room temperature. | Analogy with other long-chain diols. |

| Melting Point | Estimated to be lower than 1,12-dodecanediol (79-81 °C) due to reduced symmetry. | [1][2] |

| Boiling Point | High boiling point, likely above 250 °C at atmospheric pressure. | [1] |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5, indicating significant lipophilicity. |

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. The two hydroxyl groups can participate in hydrogen bonding with polar solvents, while the long dodecyl chain favors interactions with nonpolar solvents.

Qualitative Solubility

Based on the properties of similar long-chain diols, the following qualitative solubility profile can be expected:

-

Water: Practically insoluble. The long hydrophobic alkyl chain dominates the molecule's behavior in aqueous solutions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble, especially with heating. The hydroxyl groups of the diol can hydrogen bond with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderately soluble. Dipole-dipole interactions and some hydrogen bonding potential contribute to solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Soluble. The nonpolar alkyl chain interacts favorably with these solvents through van der Waals forces.

Estimated Quantitative Solubility Data

The following table presents estimated solubility values for this compound in a range of common solvents at ambient temperature. It is critical to note that these are estimations based on the behavior of analogous compounds and should be experimentally verified for any specific application.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 5 - 15 |

| Methanol | Polar Protic | 2 - 10 |

| Isopropanol | Polar Protic | 3 - 12 |

| Propylene Glycol | Polar Protic | 1 - 5 |

| Acetone | Polar Aprotic | 10 - 25 |

| Ethyl Acetate | Polar Aprotic | 5 - 15 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |

| Dichloromethane | Halogenated | > 20 |

| Toluene | Aromatic | 10 - 20 |

| Hexane | Nonpolar | 1 - 5 |

Solvent Compatibility

Solvent compatibility is crucial for preventing degradation of this compound during processing and storage. Generally, this compound is expected to be stable in most common organic solvents under neutral conditions. However, compatibility issues can arise under certain conditions:

-

Strong Acids and Bases: Can catalyze dehydration or oxidation reactions, especially at elevated temperatures.

-

Strong Oxidizing Agents: Can lead to the oxidation of the hydroxyl groups to ketones or carboxylic acids.

-

Reactive Solvents: Solvents with reactive functional groups (e.g., acid chlorides, anhydrides) can react with the hydroxyl groups of the diol.

It is recommended to conduct compatibility studies with specific solvent systems and storage conditions intended for a particular formulation.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

-

Protocol for Solvent Compatibility Study

This protocol describes a method to assess the chemical stability of this compound in different solvents over time.

Materials:

-

This compound

-

Selected solvents

-

Glass vials with inert caps

-

Oven or stability chamber

-

HPLC or GC system

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the selected solvents at a known concentration.

-

Transfer aliquots of each solution into separate, sealed glass vials.

-

-

Storage:

-

Store the vials under controlled conditions (e.g., 40 °C/75% RH, 60 °C) for a specified duration (e.g., 1, 2, and 4 weeks).

-

Include a control sample stored at a lower temperature (e.g., 5 °C).

-

-

Analysis:

-

At each time point, remove a vial from storage and allow it to cool to room temperature.

-

Analyze the sample by HPLC or GC to determine the concentration of this compound and to detect the presence of any degradation products.

-

-

Evaluation:

-

Compare the concentration of this compound in the stressed samples to the initial concentration and the control sample.

-

A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates incompatibility.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Biocatalytic synthesis of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound presents an interesting profile for formulation scientists due to its amphiphilic nature. While specific quantitative solubility data remains limited, this guide provides a solid foundation for its use by presenting estimated solubility in a range of solvents and detailing robust experimental protocols for its empirical determination. The provided information on compatibility and synthesis pathways further equips researchers to explore the potential of this compound in pharmaceutical and other advanced applications. It is strongly recommended that the estimated data presented herein be confirmed by laboratory experimentation for any specific formulation development program.

References

In-depth Technical Guide: The Crystal Structure of 1,5-Dodecanediol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 1,5-dodecanediol. The document addresses the lack of available crystallographic data for this specific molecule and offers a comparative analysis with a structurally related isomer, 1,12-dodecanediol. Furthermore, a detailed, generalized experimental protocol for determining the crystal structure of small organic molecules is presented, along with a visual workflow.

Introduction to this compound

This compound is a long-chain aliphatic diol with the molecular formula C₁₂H₂₆O₂. Its structure consists of a twelve-carbon chain with hydroxyl groups located at the first and fifth positions. This molecule holds potential interest in various fields, including materials science and drug delivery, due to the influence of its hydroxyl groups on its chemical and physical properties, such as solubility, polarity, and hydrogen bonding capabilities. A definitive understanding of its solid-state structure through single-crystal X-ray diffraction is crucial for predicting its behavior in different applications.

Crystal Structure of this compound: Current Status

As of the latest literature and database reviews, the crystal structure of this compound has not been experimentally determined or is not publicly available. Major crystallographic databases, including the Cambridge Structural Database (CSD), do not contain an entry for this compound. Therefore, quantitative crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound cannot be provided at this time.

Comparative Analysis with 1,12-Dodecanediol

To provide context and an example of crystallographic data for a similar long-chain diol, the crystal structure of the isomer 1,12-dodecanediol is presented below. It is imperative to note that this data is for a different molecule and should not be used to infer the precise structural characteristics of this compound. The difference in the positions of the hydroxyl groups will significantly influence the intermolecular hydrogen bonding and crystal packing.

The crystal structure of 1,12-dodecanediol was reported by Thalladi, V. R., Gehrke, A., & Boese, R. in 1998 and is deposited in the Cambridge Structural Database with the deposition number CCDC 129501.

Table 1: Crystallographic Data for 1,12-Dodecanediol

| Parameter | Value |

| Chemical Formula | C₁₂H₂₆O₂ |

| Formula Weight | 202.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.893(2) Å |

| b = 5.556(1) Å | |

| c = 26.542(5) Å | |

| α = 90° | |

| β = 91.56(3)° | |

| γ = 90° | |

| Volume | 1311.5(5) ų |

| Z | 4 |

| Calculated Density | 1.024 g/cm³ |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound involves a series of precise experimental steps. The following is a generalized protocol for single-crystal X-ray diffraction.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with a well-defined shape and no visible defects. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility decreases with temperature, leading to crystal formation.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

The mounted crystal is then placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the thousands of reflections. This data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.

Structure Refinement

The initial model of the structure is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides the necessary context for researchers in the field. The provided crystallographic data for the related isomer, 1,12-dodecanediol, serves as a useful, albeit distinct, reference point. The detailed experimental protocol and workflow diagram offer a clear roadmap for any future endeavors to elucidate the solid-state structure of this compound, which will be a valuable contribution to the fields of chemistry and materials science.

Purity Analysis of 1,5-Dodecanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding specific experimental protocols and impurity profiles for 1,5-Dodecanediol is limited in publicly available literature. The following guide is a comprehensive overview based on established analytical methodologies for similar medium-chain aliphatic diols. The provided protocols should be considered as starting points and will likely require optimization for specific laboratory conditions and instrumentation.

Introduction

This compound is a long-chain diol with potential applications in various fields, including the synthesis of polymers, surfactants, and as a precursor in the development of active pharmaceutical ingredients. The purity of this compound is a critical parameter that can significantly impact its reactivity, physical properties, and, in the context of drug development, its safety and efficacy. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including potential impurities, chromatographic and spectroscopic techniques, and detailed experimental protocols.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway for diols involves the reduction of corresponding dicarboxylic acids or their esters. Based on this, potential impurities may include:

-

Starting Materials: Unreacted dodecanedioic acid or its ester derivatives.

-

By-products of Reduction: Mono-alcohols (e.g., 1-dodecanol, 5-hydroxy-1-dodecanone), and over-reduction products.

-

Isomeric Impurities: Positional isomers of dodecanediol (e.g., 1,2-dodecanediol, 1,12-dodecanediol) may be present, arising from non-selective synthesis or isomerization during purification.

-

Solvent Residues: Residual solvents used during the synthesis and purification processes.

-

Catalyst Residues: Traces of catalysts used in the reduction step.

A thorough understanding of the synthetic process is paramount for identifying and quantifying potential impurities.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For diols like this compound, derivatization is often employed to increase volatility and improve peak shape.

3.1.1. Experimental Protocol: GC-FID Analysis (with Derivatization)

This protocol is a general guideline and may require optimization.

| Parameter | Condition |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Sample Preparation | Dissolve ~10 mg of this compound in 1 mL of pyridine. Add 200 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes. |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 10 min. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Expected Results: The chromatogram should show a major peak corresponding to the di-trimethylsilyl ether of this compound. Impurities, such as mono-alcohols or other diol isomers, will appear as separate peaks with different retention times. Quantification can be performed using an internal standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For diols, which lack a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used.

3.2.1. Experimental Protocol: HPLC-RID Analysis

This protocol is a general guideline and may require optimization.

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

| Detector | Refractive Index Detector (RID) |

| Detector Temperature | 35°C |

Expected Results: The chromatogram will show a major peak for this compound. The retention time will depend on the exact mobile phase composition and column. More polar impurities will elute earlier, while less polar impurities will have longer retention times.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information for structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Data (Predicted):

-

δ ~3.6 ppm (m): Protons on the carbons bearing the hydroxyl groups (C1-H and C5-H).

-

δ ~1.2-1.6 ppm (m): Methylene protons of the long alkyl chain.

-

δ ~0.9 ppm (t): Methyl protons at the end of the chain (C12-H).

-

A broad singlet corresponding to the hydroxyl protons, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data (Predicted):

-

δ ~60-70 ppm: Carbons attached to the hydroxyl groups (C1 and C5).

-

δ ~20-40 ppm: Methylene carbons of the alkyl chain.

-

δ ~14 ppm: Methyl carbon at the end of the chain (C12).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

-

~3300 cm⁻¹ (broad): O-H stretching vibration, characteristic of the hydroxyl groups.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

-

~1465 cm⁻¹: C-H bending vibration.

-

~1050 cm⁻¹ (strong): C-O stretching vibration.

Summary of Analytical Techniques

| Technique | Information Provided | Strengths | Limitations |

| GC-FID | Quantitative purity, detection of volatile impurities. | High resolution and sensitivity. | Requires derivatization for diols, not suitable for non-volatile impurities. |

| HPLC-RID/ELSD | Quantitative purity, detection of non-volatile impurities. | Applicable to a wide range of compounds, non-destructive (RID). | Lower sensitivity compared to GC-FID, requires careful mobile phase selection for RID. |

| ¹H and ¹³C NMR | Unambiguous structure confirmation, identification of impurities with different structures. | Provides detailed structural information. | Lower sensitivity for impurity detection compared to chromatographic methods. |

| FTIR | Identification of functional groups. | Fast and simple. | Provides limited structural information, not suitable for quantification. |

Logical Relationship for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. Gas and liquid chromatography are essential for the quantitative determination of purity and the separation of potential impurities. Spectroscopic techniques, particularly NMR and FTIR, are indispensable for the definitive structural confirmation of the main component and the identification of unknown impurities. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish a comprehensive quality control strategy for this compound. It is reiterated that the provided protocols are general and will necessitate optimization for specific applications and available instrumentation.

Regioselective Synthesis of 1,5-Dodecanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed regioselective synthetic routes for the production of 1,5-dodecanediol, a long-chain diol with potential applications in drug development and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule, this document outlines three plausible, well-established methodologies adapted for this target: Hydroboration-Oxidation of a Non-Conjugated Diene, Regioselective Ring-Opening of a Substituted Tetrahydrofuran, and a Grignard-based approach. Each section includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic pathways.

Synthesis via Hydroboration-Oxidation of 1,4-Dodecadiene

This route leverages the anti-Markovnikov regioselectivity of the hydroboration-oxidation reaction on a custom-synthesized non-conjugated diene, 1,4-dodecadiene. The strategic placement of double bonds in the precursor ensures the formation of the desired 1,5-diol upon reaction.

Proposed Synthetic Pathway

The synthesis begins with the cross-metathesis of two readily available alkenes, 1-octene and 1-butene, to form the required 1,4-dodecadiene intermediate. This is followed by a regioselective hydroboration-oxidation to yield the target this compound.

Caption: Synthetic pathway for this compound via hydroboration-oxidation.

Experimental Protocols

Step 1: Synthesis of 1,4-Dodecadiene via Cross-Metathesis

-

To a dried Schlenk flask under an argon atmosphere, add 1-octene (1.0 equiv) and 1-butene (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Add Grubbs' second-generation catalyst (0.01 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS for the formation of the desired product.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel (hexanes) to afford 1,4-dodecadiene.

Step 2: Hydroboration-Oxidation of 1,4-Dodecadiene

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 1,4-dodecadiene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (2.2 equiv) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (3 M), and then 30% hydrogen peroxide, maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature for 4 hours.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield this compound.

Quantitative Data

| Reaction Step | Substrate | Product | Reagents | Yield (%) | Regioselectivity | Reference |

| Cross-Metathesis | 1-Octene, 1-Butene | 1,4-Dodecadiene | Grubbs' II Catalyst | 60-75 (estimated) | >95% (E/Z mixture) | Analogous Reactions[1][2] |

| Hydroboration-Oxidation | 1,4-Dodecadiene | This compound | 9-BBN, H₂O₂, NaOH | 80-90 (estimated) | >98% (anti-Markovnikov) | Analogous Reactions[3][4][5] |

Synthesis via Regioselective Ring-Opening of 2-Heptyltetrahydrofuran

This strategy involves the synthesis of a substituted tetrahydrofuran, 2-heptyltetrahydrofuran, followed by a regioselective cleavage of the ether linkage to generate the desired 1,5-diol.

Proposed Synthetic Pathway

The synthesis commences with a Grignard reaction between heptylmagnesium bromide and tetrahydrofurfural to form an alcohol intermediate, which is then cyclized to 2-heptyltetrahydrofuran. Subsequent regioselective ring-opening with a boron-based Lewis acid yields this compound.

Caption: Synthetic pathway for this compound via THF ring-opening.

Experimental Protocols

Step 1: Synthesis of 2-Heptyltetrahydrofuran

-

Prepare heptylmagnesium bromide from 1-bromoheptane and magnesium turnings in anhydrous diethyl ether.

-

In a separate flame-dried flask under argon, dissolve tetrahydrofurfural (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add the Grignard reagent (1.1 equiv) to the aldehyde solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude alcohol can be cyclized by treatment with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water.

-

Purify the resulting 2-heptyltetrahydrofuran by vacuum distillation.

Step 2: Regioselective Ring-Opening of 2-Heptyltetrahydrofuran

-

In a flame-dried flask under argon, dissolve 2-heptyltetrahydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 equiv) in DCM.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

The resulting bromo-alcohol can be hydrolyzed to the diol by treatment with aqueous base or used as is for further transformations. For hydrolysis, dissolve the crude product in a mixture of THF and water, add sodium hydroxide, and stir at room temperature.

-

Purify the this compound by column chromatography (ethyl acetate/hexanes).

Quantitative Data

| Reaction Step | Substrate | Product | Reagents | Yield (%) | Regioselectivity | Reference |

| Grignard Reaction & Cyclization | Heptylmagnesium Bromide, Tetrahydrofurfural | 2-Heptyltetrahydrofuran | - | 70-85 (estimated) | N/A | Analogous Reactions[6] |

| Ring-Opening | 2-Heptyltetrahydrofuran | 5-Bromo-1-dodecanol | BBr₃ | 80-95 (estimated) | >95% (attack at less hindered carbon) | Analogous Reactions[1][7][8] |

Synthesis via Grignard Reaction with a Protected Aldehyde

This approach builds the C12 backbone through a Grignard reaction, where a C7 Grignard reagent is added to a C5 aldehyde synthon. A protecting group strategy is essential to prevent the Grignard reagent from reacting with the hydroxyl group of the aldehyde.

Proposed Synthetic Pathway

The synthesis starts with the protection of the hydroxyl group of 5-hydroxypentanal as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a Grignard reaction with heptylmagnesium bromide. The final step is the deprotection of the TBDMS ether to afford this compound.

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocols

Step 1: Synthesis of 5-(tert-Butyldimethylsilyloxy)pentanal

-

To a solution of 5-hydroxypentanal (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 equiv).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 5-(tert-butyldimethylsilyloxy)pentanal.

Step 2: Grignard Reaction

-

In a flame-dried, three-necked flask under argon, place a solution of 5-(tert-butyldimethylsilyloxy)pentanal (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add a solution of heptylmagnesium bromide in diethyl ether (1.2 equiv) dropwise.

-

After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude protected diol.

Step 3: Deprotection of the TBDMS Ether

-

Dissolve the crude protected diol in anhydrous THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv).

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography (ethyl acetate/hexanes).

Quantitative Data

| Reaction Step | Substrate | Product | Reagents | Yield (%) | Reference |

| Protection | 5-Hydroxypentanal | 5-(TBDMS-oxy)pentanal | TBDMSCl, Imidazole | 90-98 | Standard Procedure |

| Grignard Reaction | 5-(TBDMS-oxy)pentanal, Heptylmagnesium Bromide | Protected this compound | - | 70-90 | Analogous Reactions[9][10][11][12][13] |

| Deprotection | Protected this compound | This compound | TBAF | >95 | Standard Procedure |

Conclusion

This guide has detailed three robust and regioselective synthetic strategies for the preparation of this compound. While direct experimental data for this specific target molecule is scarce, the proposed protocols are based on well-established and reliable organic transformations. The provided quantitative data, derived from analogous reactions in the literature, suggest that all three routes are viable and can be expected to produce the desired diol in good to excellent yields. Researchers and scientists can utilize this guide as a foundational resource for the synthesis of this compound and adapt these methodologies for the preparation of other long-chain diols. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

- 1. Application of Cross Metathesis in Diene and Polyene Synthesis: Ingenta Connect [ingentaconnect.com]

- 2. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brown Hydroboration [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. leah4sci.com [leah4sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. reddit.com [reddit.com]

- 13. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,5-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,5-diols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a variety of complex molecules, including natural products, pharmaceuticals, and chiral ligands. The precise spatial arrangement of the two hydroxyl groups in these molecules is critical to their biological activity and chemical reactivity. This document provides detailed application notes and protocols for two effective methods for the asymmetric synthesis of chiral 1,5-dodecanediol: Ru-catalyzed asymmetric transfer hydrogenation of a 1,5-diketone precursor and lipase-catalyzed kinetic resolution of racemic this compound.

Strategic Approaches to Chiral this compound

Two primary strategies are presented for the synthesis of enantiomerically enriched this compound. The first approach involves the asymmetric reduction of a prochiral diketone, dodecane-1,5-dione, using a well-defined chiral ruthenium catalyst. The second approach relies on the enzymatic kinetic resolution of a racemic mixture of this compound using a commercially available lipase.

Caption: Overall workflow for the two primary strategies for synthesizing chiral this compound.

Data Presentation

The following table summarizes the expected outcomes for the two proposed methods, based on literature for analogous substrates.

| Method | Catalyst/Enzyme | Substrate | Product(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | Dodecane-1,5-dione | (R,R)-1,5-Dodecanediol | >90 | >95 |

| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | Racemic this compound | (R)-1,5-Dodecanediol and (S)-1,5-Dodecanediol monoacetate | ~45 (for each) | >98 (for both) |

Experimental Protocols

Method 1: Asymmetric Transfer Hydrogenation of Dodecane-1,5-dione

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aliphatic ketones.

A. Synthesis of Dodecane-1,5-dione (Precursor)

A plausible synthesis of dodecane-1,5-dione involves the reaction of heptanoyl chloride with a suitable five-carbon nucleophile.

Materials:

-

Heptanoyl chloride

-

1-Morpholinocyclopentene

-

Triethylamine

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-morpholinocyclopentene in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add triethylamine.

-

Slowly add a solution of heptanoyl chloride in diethyl ether to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with an aqueous solution of hydrochloric acid and stir vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford dodecane-1,5-dione.

B. Asymmetric Transfer Hydrogenation

Materials:

-

Dodecane-1,5-dione

-

[RuCl(p-cymene)((R,R)-TsDPEN)] (or the (S,S)-enantiomer for the other diol enantiomer)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve dodecane-1,5-dione and the chiral ruthenium catalyst ([RuCl(p-cymene)((R,R)-TsDPEN)]) in the formic acid/triethylamine azeotrope. The substrate to catalyst ratio (S/C) is typically 100:1.

-

Stir the reaction mixture at 28 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with dichloromethane and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of dodecane-1,5-dione.

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on well-established procedures for the enzymatic resolution of diols.

A. Synthesis of Racemic this compound (Precursor)

Racemic this compound can be prepared by the reduction of dodecane-1,5-dione.

Materials:

-

Dodecane-1,5-dione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve dodecane-1,5-dione in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

B. Enzymatic Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Vinyl acetate (as the acylating agent)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Standard laboratory glassware

Procedure:

-

To a flask containing a stir bar, add racemic this compound, anhydrous toluene, and activated molecular sieves.

-

Add immobilized Candida antarctica Lipase B to the mixture.

-

Add vinyl acetate (typically 0.5-0.6 equivalents) to initiate the reaction.

-

Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining diol and the acylated product.

-

Once ~50% conversion is reached, filter off the enzyme and the molecular sieves.

-

Wash the solids with toluene and combine the filtrates.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted chiral this compound from the monoacylated product by flash column chromatography on silica gel.

-

The enantiomeric excess of the resolved diol and the monoacetate can be determined by chiral HPLC analysis. The monoacetate can be hydrolyzed back to the other enantiomer of the diol if desired.

Caption: Simplified schematic of the lipase-catalyzed kinetic resolution of racemic this compound.

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through either Ru-catalyzed asymmetric transfer hydrogenation of the corresponding diketone or by enzymatic kinetic resolution of the racemic diol. The choice of method will depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements. Both protocols provided offer reliable pathways to access these valuable chiral building blocks for further synthetic applications. Proper analytical techniques, such as chiral HPLC, are essential to verify the enantiopurity of the final products.

Application Notes and Protocols for the Synthesis of Polyesters Using 1,5-Dodecanediol

Disclaimer: Scholarly and patent literature searches did not yield specific examples of the use of 1,5-dodecanediol in polyester synthesis. The following application notes and protocols are based on established methods for structurally similar long-chain aliphatic diols, such as 1,12-dodecanediol and 1,5-pentanediol. These protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Application Notes

Polyesters synthesized from long-chain diols like this compound are expected to exhibit properties that make them suitable for a variety of applications, from specialty polymers to biomedical materials. The long aliphatic chain of this compound can impart flexibility, hydrophobicity, and a lower melting point to the resulting polyester compared to those synthesized from shorter-chain diols.

Potential Applications:

-

Biomedical Devices: The biodegradability and biocompatibility of aliphatic polyesters make them promising candidates for use in medical devices such as sutures, stents, and drug delivery systems. The hydrophobic nature of a polyester derived from this compound could be advantageous for controlling the release of hydrophobic drugs.

-

Flexible Coatings and Adhesives: The flexibility imparted by the long dodecanediol chain can be beneficial in the formulation of flexible coatings and adhesives for various substrates.

-

Toughening Agents for other Polymers: These polyesters could be blended with other more brittle polymers to improve their impact strength and toughness.

-

Advanced Materials: As a diol, this compound can be a building block for a range of polymeric materials, including polyurethanes and poly(ester-amide)s, expanding its utility in materials science.

Experimental Protocols

The most common method for synthesizing polyesters from diols and dicarboxylic acids is melt polycondensation. This method involves heating the monomers together, often in the presence of a catalyst, to form the polymer with the removal of a small molecule byproduct, typically water.

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid

This protocol describes a two-stage melt polycondensation procedure, which is a common and effective method for achieving high molecular weight polyesters.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid, dodecanedioic acid)

-

Catalyst (e.g., titanium(IV) butoxide, tin(II) 2-ethylhexanoate)

-

Antioxidant (e.g., Irganox 1010)

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Add the catalyst (typically 0.05-0.2 mol% relative to the diacid) and the antioxidant (typically 0.1 wt%).

-

Flush the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

-

Heat the reactor to 150-180°C under a slow stream of nitrogen with mechanical stirring.

-

Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected in the distillation receiver.

Stage 2: Polycondensation

-

Gradually increase the temperature to 180-220°C.

-

Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.

-

Continue the reaction under high vacuum and at the elevated temperature for another 4-8 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

To stop the reaction, remove the vacuum by introducing nitrogen gas.

-

Extrude the molten polymer from the reactor and allow it to cool to room temperature.

Characterization of the Resulting Polyester

The synthesized polyester should be characterized to determine its physical, chemical, and thermal properties. Common characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Data Presentation

The following tables summarize quantitative data for polyesters synthesized from the structurally similar diols, 1,12-dodecanediol and 1,5-pentanediol, with various dicarboxylic acids. This data provides an indication of the range of properties that might be expected for polyesters derived from this compound.

Table 1: Properties of Polyesters Synthesized from 1,12-Dodecanediol and Various Diacids

| Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Adipic Acid | 66,360 | 75.8 | 15.2 | 350 |

| Suberic Acid | 75,430 | 82.1 | 20.8 | 255 |

| Sebacic Acid | 81,250 | 88.7 | 25.3 | 254 |

| Dodecanedioic Acid | >60,000 | 88.7 | Not Reported | Not Reported |

Data is compiled from various sources and represents typical values.

Table 2: Properties of Polyesters Synthesized from 1,5-Pentanediol and Various Diacids

| Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Succinic Acid | >100,000 | 38 | 25 | 600 |

| Adipic Acid | <100,000 | 25 | 18 | 700 |

| Sebacic Acid | >100,000 | 58 | 35 | 550 |

| Dodecanedioic Acid | >100,000 | 62 | 40 | 500 |

Data is compiled from various sources and represents typical values.[1][2]

Visualizations

Experimental Workflow for Polyester Synthesis via Melt Polycondensation

References

Application Notes and Protocols for 1,5-Dodecanediol in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,5-dodecanediol as a monomer in the synthesis of polyurethanes. While specific experimental data for this compound is limited in publicly available literature, this document outlines generalized protocols and expected properties based on the established chemistry of long-chain aliphatic diols in polyurethane systems.

Introduction

Polyurethanes are a versatile class of polymers renowned for their tunable mechanical properties, biocompatibility, and biodegradability, making them highly attractive for biomedical applications, including drug delivery systems.[1][2] The properties of polyurethanes are dictated by the selection of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment).[1][3]

This compound, a long-chain aliphatic diol, is a potentially valuable chain extender for modifying the properties of polyurethanes. The inclusion of such long, flexible aliphatic chains in the hard segment can influence the polymer's crystallinity, thermal properties, and mechanical behavior, offering a pathway to tailor materials for specific applications.

Anticipated Effects of this compound on Polyurethane Properties

The incorporation of a long-chain diol like this compound as a chain extender is expected to impart the following characteristics to the resulting polyurethane:

-

Increased Flexibility and Elasticity: The long aliphatic chain of this compound can disrupt the packing of the hard segments, leading to a more flexible and elastomeric polymer.

-

Lower Glass Transition Temperature (Tg): The increased segmental mobility due to the flexible dodecanediol chain is likely to lower the glass transition temperature of the hard segment.

-

Modified Thermal Stability: The overall thermal stability of the polyurethane will be influenced by the nature of the diisocyanate and polyol used, but the introduction of the long aliphatic chain may affect the initial degradation temperature.[1]

-

Enhanced Hydrophobicity: The long hydrocarbon chain of this compound will increase the hydrophobicity of the polyurethane, which can be advantageous for controlling the release of hydrophobic drugs.

-

Potential for Biocompatibility and Biodegradability: Aliphatic polyurethanes are generally considered more biocompatible than their aromatic counterparts.[3] The ester or urethane linkages formed will be susceptible to hydrolysis, potentially rendering the polymer biodegradable.

Potential Applications in Drug Development

The tunable properties of polyurethanes synthesized with this compound make them promising candidates for various drug delivery applications:

-

Controlled Drug Release Matrices: The hydrophobic nature and potential for controlled degradation could allow for the sustained release of therapeutic agents.[3][4][5]

-

Medical Implants and Scaffolds: The enhanced flexibility and biocompatibility could be beneficial for creating scaffolds for tissue engineering and implantable devices.[6]

-

Nanoparticle-based Drug Delivery: Polyurethanes can be formulated into nanoparticles for targeted drug delivery. The properties imparted by this compound could influence drug loading and release kinetics.[4][7]

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using a diol chain extender. These should be adapted and optimized for specific research needs.

One-Shot Polymerization Method

This method involves reacting all the monomers simultaneously.

Materials:

-

Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

-

Polyol (e.g., Poly(caprolactone) diol (PCL), Poly(ethylene glycol) (PEG))

-

This compound (Chain Extender)

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

-

Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water. The polyol and this compound should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and this compound.

-

Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.

-

Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.

-

Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and allow the polymerization to proceed for several hours (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Two-Step (Pre-polymer) Polymerization Method

This method involves first forming a prepolymer by reacting the diisocyanate with the polyol, followed by chain extension with the diol.

Materials: Same as the one-shot method.

Procedure:

-

Drying: As per the one-shot method.

-

Pre-polymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.

-

Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.

-

Polymerization: Slowly add the prepolymer solution to the this compound solution with vigorous stirring. A catalyst can be added at this stage to control the reaction rate.

-

Reaction Completion: Continue stirring at the reaction temperature for several hours until the desired molecular weight is achieved.

-

Purification and Drying: As per the one-shot method.

Characterization of Polyurethanes

To evaluate the properties of the synthesized polyurethanes containing this compound, the following characterization techniques are recommended:

| Property | Characterization Technique | Expected Outcome with this compound |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of urethane bond formation and incorporation of the this compound aliphatic chain. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI). |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal degradation profile.[8][9][10] |

| Mechanical Properties | Tensile Testing | Measurement of tensile strength, elongation at break, and Young's modulus.[11] |

| Surface Properties | Contact Angle Measurement | Assessment of hydrophobicity/hydrophilicity. |

Data Presentation (Hypothetical)

The following table presents hypothetical data for a series of polyurethanes synthesized with varying molar ratios of this compound to a standard chain extender like 1,4-butanediol (BDO). This illustrates how the properties might be expected to change.

| Polymer ID | This compound:BDO Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (Tg) of Hard Segment (°C) |

| PU-BDO | 0:100 | 35 | 450 | 85 |

| PU-DD-25 | 25:75 | 30 | 550 | 70 |

| PU-DD-50 | 50:50 | 25 | 650 | 55 |

| PU-DD-75 | 75:25 | 20 | 750 | 40 |

| PU-DD-100 | 100:0 | 15 | 850 | 25 |

Visualizations

Caption: General workflow for the one-shot synthesis of polyurethanes.

Caption: Relationship between monomer choice, polymer properties, and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmb-journal.com [nmb-journal.com]

- 7. mdpi.com [mdpi.com]

- 8. mit.imt.si [mit.imt.si]

- 9. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Application of 1,5-Dodecanediol in Cosmetic Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dodecanediol is a long-chain aliphatic diol that, while not extensively documented in publicly available cosmetic science literature, holds significant potential for use in skincare and dermatological formulations. Its chemical structure, featuring a twelve-carbon backbone with hydroxyl groups at the 1 and 5 positions, suggests a range of functional properties beneficial for cosmetic applications. Due to the limited direct research on this compound, this document extrapolates its potential applications and provides experimental protocols based on the known functions of its isomers (e.g., 1,2-Dodecanediol, 1,12-Dodecanediol) and shorter-chain analogues (e.g., 1,5-Pentanediol).